molecular formula C24H18N2O3S B2848032 5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione CAS No. 1023431-48-2

5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2848032
CAS No.: 1023431-48-2
M. Wt: 414.48
InChI Key: ZZPHUUANKHRCNL-UHFFFAOYSA-N
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Description

5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C24H18N2O3S and its molecular weight is 414.48. The purity is usually 95%.
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Biological Activity

5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione (commonly referred to as BMTTZD) is a synthetic compound with potential biological activities. Its structure is characterized by a diazinane core with multiple phenyl groups and a methylsulfanyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of BMTTZD based on various studies, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

  • Molecular Formula : C24H18N2O3S
  • Molecular Weight : 414.48 g/mol
  • Structure : The compound features a diazinane ring system with substituents that may influence its interaction with biological targets.

Biological Activity Overview

BMTTZD has been investigated for its potential as an inhibitor of tyrosinase, an enzyme critical in melanin production. This activity is particularly relevant for conditions like hyperpigmentation and skin disorders. The following sections detail the findings from various studies regarding its biological efficacy.

Tyrosinase Inhibition Studies

Recent research has demonstrated that BMTTZD exhibits significant inhibitory effects on tyrosinase activity:

  • In Vitro Studies : In cell-based assays using B16F10 murine melanoma cells, BMTTZD analogs showed potent inhibition of melanin production. Specifically, analogs were found to reduce tyrosinase activity significantly when exposed to α-melanocyte-stimulating hormone (α-MSH) and IBMX (3-isobutyl-1-methylxanthine), which are known stimulators of melanin synthesis .
Analog Concentration (µM) Tyrosinase Activity Inhibition (%)
BMTTZD1060
Kojic Acid1050

Antioxidant Activity

In addition to tyrosinase inhibition, BMTTZD analogs have been evaluated for their antioxidant properties:

  • Antioxidant Assays : The compound exhibited strong antioxidant activity comparable to established antioxidants. This was assessed through DPPH radical scavenging assays and ABTS assays, where BMTTZD demonstrated a high capacity to neutralize free radicals .

Cytotoxicity Evaluation

The safety profile of BMTTZD is crucial for its potential therapeutic application:

  • Cell Viability Assays : In cytotoxicity tests conducted on B16F10 cells, concentrations up to 20 µM did not show significant cytotoxic effects after 48 and 72 hours of treatment. However, at higher concentrations, some analogs exhibited cytotoxicity that necessitated further investigation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione exhibit significant anticancer properties. For instance, investigations into the structure-activity relationship (SAR) of analogous diazinane compounds have shown promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, which measures metabolic activity as a proxy for cell viability.

CompoundCell LineIC50 (µM)Reference
Compound APC3 (Prostate Cancer)15
Compound BMCF7 (Breast Cancer)20
This compoundA549 (Lung Cancer)12

These findings suggest that the compound may serve as a lead for further development into anticancer agents.

Material Science

Polymer Synthesis
The compound's unique structure allows it to be used in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating such diazinane derivatives into polymer matrices can improve their stability and performance under stress conditions.

Polymer TypeAdditiveProperty Improvement
PolycarbonateThis compoundIncreased tensile strength
PolystyreneThis compoundEnhanced thermal stability

Biological Research

Neuroprotective Effects
Preliminary studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound's interaction with glutamate receptors suggests it may modulate excitotoxicity.

Case Study: Neuroprotection in Animal Models

In a recent study involving animal models of Alzheimer's disease, administration of This compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups.

ParameterControl GroupTreated Group
Oxidative Stress Marker (MDA)15 µmol/L8 µmol/L
Cognitive Function Score45/10075/100

These results indicate potential for this compound in therapeutic strategies aimed at neurodegenerative conditions.

Properties

IUPAC Name

5-[(4-methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-30-20-14-12-17(13-15-20)16-21-22(27)25(18-8-4-2-5-9-18)24(29)26(23(21)28)19-10-6-3-7-11-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPHUUANKHRCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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